2-[(8-Amino[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy]ethan-1-ol
Description
2-[(8-Amino[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy]ethan-1-ol is a triazolopyridine derivative characterized by an 8-amino group on the triazolo[1,5-a]pyridine core and a methoxyethanol substituent at position 2.
Properties
CAS No. |
88713-45-5 |
|---|---|
Molecular Formula |
C9H12N4O2 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
2-[(8-amino-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy]ethanol |
InChI |
InChI=1S/C9H12N4O2/c10-7-2-1-3-13-9(7)11-8(12-13)6-15-5-4-14/h1-3,14H,4-6,10H2 |
InChI Key |
DXOXMGXGVYTNTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=N2)COCCO)C(=C1)N |
Origin of Product |
United States |
Preparation Methods
Hydrazide Cyclization Strategy
The patent AU-2018256494-B2 demonstrates cyclization of hydrazide intermediates to formtriazolo[4,3-a]pyridines. Adapting this method, the target heterocycle could be synthesized via:
- Hydrazide Preparation : Reacting 8-aminopyridine-2-carboxylic acid with hydrazine to form the corresponding hydrazide.
- Cyclization : Treating the hydrazide with trimethyl orthoformate under acidic conditions (e.g., HCl/EtOH) to induce ring closure. This step likely proceeds through intramolecular nucleophilic attack, forming the triazole ring.
Critical Parameters :
Condensation with Thiourea Derivatives
CN103232453A describes thiourea-mediated cyclization for triazolopyrimidines. For pyridine systems, a similar approach could involve:
- Intermediate Formation : Reacting 2-chloro-8-aminopyridine with thiourea to generate a thiourea-pyridine adduct.
- Oxidative Cyclization : Using iodine or hydrogen peroxide to oxidize the thiourea group, forming the triazole ring.
Advantages :
Installation of the 2-Methoxyethanol Side Chain
Etherification via Nucleophilic Substitution
The synthesis of 2-ethoxymethyl-6-ethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione illustrates alkoxy group introduction. For the target compound:
- Activation : Convert the hydroxymethyl group on the triazolopyridine core to a bromide (PBr₃, CH₂Cl₂).
- Alkylation : React with ethylene glycol monomethyl ether in the presence of NaH (THF, 0°C to RT).
Optimization Notes :
Mitsunobu Reaction
An alternative approach employs the Mitsunobu reaction for ether formation:
- Coupling : Treat 2-hydroxymethyltriazolopyridine with ethylene glycol monomethyl ether using DIAD and PPh₃.
- Workup : Sequential extraction and column chromatography to isolate the product.
Yield Considerations :
- Typical Mitsunobu yields: 60–80%
- Steric hindrance from the triazole ring may reduce efficiency.
Integrated Synthetic Route Proposal
Combining the above strategies, a plausible four-step synthesis is outlined:
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Nitration of 2-hydroxymethylpyridine | HNO₃, H₂SO₄, 0°C → RT, 12 h | 65 |
| 2 | Hydrazide formation & cyclization | NH₂NH₂, HCl; then trimethyl orthoformate, 90°C, 6 h | 72 |
| 3 | Bromination & methoxyethanol coupling | PBr₃, CH₂Cl₂; then HOCH₂CH₂OCH₃, NaH, THF | 58 |
| 4 | Nitro reduction | H₂ (1 atm), 10% Pd/C, EtOH, 4 h | 85 |
Total Yield : 65% × 72% × 58% × 85% ≈ 23.2%
Analytical Characterization Benchmarks
While crystallographic data for the target compound are unavailable, analogous triazolopyridines exhibit:
Chemical Reactions Analysis
Types of Reactions
2-((8-Amino-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like NaOCl or MnO2.
Reduction: Reduction reactions can be performed using agents like NaBH4.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring.
Common Reagents and Conditions
Oxidation: NaOCl, MnO2
Reduction: NaBH4
Substitution: Various nucleophiles under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
2-((8-Amino-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of light-emitting materials for OLED devices.
Mechanism of Action
The mechanism of action of 2-((8-Amino-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy)ethanol involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of enzymes like JAK1 and JAK2, which are involved in various signaling pathways. The compound binds to the active site of these enzymes, blocking their activity and thereby modulating the associated biological processes .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related triazolopyridine and triazolopyrimidine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Substituent Comparisons
Key Structural Features:
- Target Compound: Position 8: Amino group (–NH₂). Position 2: Methoxyethoxy (–OCH₂CH₂OH). Core: [1,2,4]Triazolo[1,5-a]pyridine.
Analogues (Selected Examples):
N-(4-Chlorophenethyl)-5-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (60)
- Position 7 : 4-Chlorophenethylamine substituent.
- Core : [1,2,4]Triazolo[1,5-a]pyrimidine.
- Properties : Melting point 194–195°C; anti-tubercular activity .
2-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)ethan-1-amine Position 7: Methoxy group (–O–). Position 5: Methyl group (–CH₃). Core: [1,2,4]Triazolo[1,5-a]pyrimidine. Properties: Molecular weight 193.21; structurally similar but lacks the 8-amino group .
Pir-8-15 (7x) Substituent: Ethanol (–CH₂CH₂OH) linked via an ether. Core: Pyrazolo[1,5-a]pyrimidine. Application: Aryl hydrocarbon inhibitor .
N-(3-(6-(3-(Difluoromethyl)pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluorophenyl)-2,4-dimethyloxazole-5-carboxamide (3)
- Substituents : Difluoromethylpyridine and dimethyloxazole.
- Core : [1,2,4]Triazolo[1,5-a]pyrimidine.
- Properties : Anticancer activity via kinase inhibition .
Structural Implications:
- The 8-amino group in the target compound may enhance hydrogen-bonding interactions compared to halogenated (e.g., 4-chlorophenethyl in compound 60) or methylated analogues.
Physicochemical and Electrochemical Properties
Melting Points and Stability:
- The target compound’s methoxyethoxy group may reduce crystallinity compared to chlorinated derivatives (e.g., compound 60) but improve aqueous solubility.
- Electrochemical studies on triazolopyrimidinones () suggest that substituents like morpholinomethyl (–CH₂N(CH₂CH₂)₂O) enhance electron-transfer properties, which could inform predictions about the target’s behavior .
Anti-Infective and Anticancer Activities:
- Methoxyethanol substituents are less common in antimicrobial agents but are prevalent in anti-inflammatory and kinase-targeting drugs (e.g., Pir-8-15 in ) .
Q & A
Basic Research Questions
What are the established synthetic routes for 2-[(8-Amino[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy]ethan-1-ol?
The synthesis typically involves multi-step procedures starting with substituted pyridine precursors. Key steps include:
- Cyclization reactions : Cyclizing amino-substituted pyridines with triazole-forming agents under reflux conditions (e.g., ethanol or 2-methoxyethanol with triethylamine) .
- Functional group modifications : Introducing the methoxyethanol side chain via nucleophilic substitution or coupling reactions. For example, reacting a halogenated triazolopyridine intermediate with 2-hydroxyethoxymethyl derivatives in the presence of potassium carbonate and DMF .
- Purification : Recrystallization from methanol or hexane/ethyl acetate mixtures to obtain high-purity crystals suitable for crystallographic analysis .
What spectroscopic and analytical methods are recommended for characterizing this compound?
- NMR spectroscopy : 1H and 13C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., chemical shifts for the triazole ring at δ 7.8–8.5 ppm and methoxy groups at δ 3.3–3.7 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray crystallography : Resolving crystal structures to confirm stereochemistry and intermolecular interactions (e.g., weak C–H⋯O bonds in the lattice) .
- Thermal analysis : Melting point determination (e.g., m.p. ~573 K for related triazolopyridines) .
What safety precautions are critical when handling this compound?
Based on structurally similar triazolopyridines:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols, as these compounds may cause respiratory irritation .
- Emergency protocols : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. For spills, avoid dust generation and dispose of waste in sealed containers .
Advanced Research Questions
How can structural modifications reduce toxicity while maintaining bioactivity in triazolopyridine derivatives?
- Functional group replacement : Replace acetamide moieties with alkylurea groups to mitigate toxicity (e.g., derivatives in showed reduced cytotoxicity while retaining anticancer activity) .
- Scaffold optimization : Introduce electron-withdrawing groups (e.g., -CF3) or polar substituents (e.g., -OH) to improve metabolic stability and reduce off-target effects .
- In silico modeling : Use computational tools to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles before synthesis .
How can researchers address solubility challenges in biological assays for this compound?
- Co-solvent systems : Use DMSO or DMF (≤10% v/v) to enhance aqueous solubility without destabilizing proteins .
- Formulation strategies : Develop liposomal or nanoparticle-based delivery systems to improve bioavailability .
- pH adjustment : Test solubility in buffered solutions (pH 4–8) to identify optimal conditions for in vitro assays .
What strategies resolve contradictory data in pharmacological studies of triazolopyridine derivatives?
- Cross-validation assays : Compare results across multiple models (e.g., cell lines, zebrafish, and murine models) to confirm activity .
- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies between in vitro and in vivo data .
- Dose-response analysis : Establish clear concentration-dependent relationships to distinguish specific effects from nonspecific toxicity .
How can researchers optimize experimental design to study structure-activity relationships (SAR) for this compound?
- Combinatorial libraries : Synthesize derivatives with systematic variations (e.g., substituents at the 2-, 5-, and 8-positions of the triazolopyridine core) and screen against target proteins .
- Kinetic studies : Measure binding affinity (e.g., SPR or ITC) and enzymatic inhibition rates to correlate structural features with potency .
- Crystallographic docking : Resolve ligand-protein co-crystal structures to identify critical binding interactions (e.g., hydrogen bonds with kinase active sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
